![molecular formula C8H8ClF B119544 1-(Chloromethyl)-2-fluoro-4-methylbenzene CAS No. 147541-99-9](/img/structure/B119544.png)
1-(Chloromethyl)-2-fluoro-4-methylbenzene
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Overview
Description
1-(Chloromethyl)-2-fluoro-4-methylbenzene (CMFMB) is an aromatic compound belonging to the family of halogenated aromatic hydrocarbons. It is an important intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals. CMFMB has been found to possess several unique properties that make it a valuable building block for a variety of applications.
Scientific Research Applications
1. Synthesis of Fine or Special Chemicals Chloromethyl substituted aromatic compounds, such as “1-(Chloromethyl)-2-fluoro-4-methylbenzene”, are promising key intermediates because of their easy transformation to a variety of fine or special chemicals .
Production of Polymers
These compounds can also be used in the production of polymers. The chloromethylation of aromatic compounds has been well documented in the literature .
Pharmaceutical Applications
In the pharmaceutical industry, these compounds are used as intermediates in the synthesis of various drugs .
Catalyst in Organic Synthesis
Chloromethyl chlorosulfate, a related compound, has been used as a catalyst in organic synthesis .
Reagent in Biochemistry
In biochemistry, chloromethyl chlorosulfate is used as a reagent .
Synthesis of Organometallic Compounds
Chloromethyl chlorosulfate is also used as a reactant in the synthesis of organometallic compounds .
Safety and Hazards
While specific safety and hazard information for 1-(Chloromethyl)-2-fluoro-4-methylbenzene is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, ensuring proper ventilation, and taking precautionary measures to prevent the buildup of electrostatic discharge .
Future Directions
Future research directions could involve further exploration of the synthesis, molecular structure, chemical reactions, and mechanism of action of 1-(Chloromethyl)-2-fluoro-4-methylbenzene. Additionally, determining its physical and chemical properties, as well as its safety and hazards, would be beneficial. There is also potential for exploring its applications in various fields, as suggested by the use of similar compounds in electrophilic fluorination .
properties
IUPAC Name |
1-(chloromethyl)-2-fluoro-4-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJVADDDXFORRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561222 |
Source
|
Record name | 1-(Chloromethyl)-2-fluoro-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2-fluoro-4-methylbenzene | |
CAS RN |
147541-99-9 |
Source
|
Record name | 1-(Chloromethyl)-2-fluoro-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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